molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

Cat. No. B148510
M. Wt: 236.19 g/mol
InChI Key: XUQLAUDPJQVGNN-UHFFFAOYSA-N
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Description

The compound of interest, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, is a structurally complex molecule that falls within the category of Aryl Alkyl Alcohols (AAAs). These compounds are characterized by an aryl group, which may be a substituted or unsubstituted benzene ring, covalently bonded to an alkyl alcohol group. The AAAs are known for their diverse applications, including their use as fragrance ingredients due to their ability to impart scent to various consumer products .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of 2-[4-(2-bromoethoxy)phenoxy]ethanol, which is synthesized from 4-(benzyloxy)phenol through a series of reactions . Another example is the synthesis of a complex molecule involving a 2-phenoxyphenyl group, which was achieved by treating a triazole with sodium methoxide . These methods suggest that the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol would likely require careful planning and execution of multiple reaction steps.

Molecular Structure Analysis

The molecular structure of AAAs, including 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, is characterized by the presence of an alcohol group attached to an aryl group. The conformational landscapes of similar molecules, such as 2-phenoxy ethanol, have been studied using a combination of experimental techniques and computational methods, revealing that these molecules can display a variety of structures stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

AAAs can participate in various chemical reactions. For instance, the conversion of alcohols to alkyl fluorides or carboxylic acids to their trifluoromethyl derivatives can be achieved using deoxofluorination agents like Bis(2-methoxyethyl)aminosulfur trifluoride . This suggests that 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol could potentially undergo similar transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical properties of AAAs are crucial for their application in fragrances. For example, 2-(4-methylphenoxy)ethanol has been evaluated for its physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data . These properties are essential for determining the safety and efficacy of such compounds in consumer products. Additionally, the extraction of alcohols from water using ionic liquids has been studied, which is relevant for the separation and purification processes of AAAs .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, an α1-adrenoceptor antagonist, was developed using 2-nitrochlorobenzene as the starting material. This method is noted for its convenience and economy in accessing the intermediate (Luo, Chen, Zhang, & Huang, 2008).

Applications in Material Science

  • Adsorption Studies : The adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied using microcalorimetric and infrared spectroscopic measurements combined with quantum-chemical calculations. This research is crucial for understanding the interactions between these compounds and surfaces like silica (Natal-Santiago & Dumesic, 1998).

Environmental and Biological Studies

  • Anaerobic Ether Cleavage : 2-Phenoxyethanol is converted into phenol and acetate by a strictly anaerobic Gram-positive bacterium, providing insights into ether bond cleavage mechanisms in anoxic environments. This process involves an intramolecular H/OC6H5 exchange, proposing a novel understanding of ether cleavage under anaerobic conditions (Speranza et al., 2002).

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Properties : Research on zinc phthalocyanines bearing fluoro-functionalized substituents, which includes the synthesis of derivatives like 2-[2-(2,3,5,6-tetrafluorophenoxy)ethoxy]ethanol, sheds light on the effects of fluoro-functionalized groups on photodegradation and fluorescence properties. Such studies are significant in the field of photochemistry and material sciences (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).

Spectroscopic Studies

  • Spectroscopic Analysis : The conformational landscapes of 2-phenoxy ethanol and its hydrated clusters were studied in the gas-phase, offering a model for pharmaceutical β-blockers. This involved resonant two-photon ionisation (R2PI), laser-induced-fluorescence (LIF), and resonant ion-dip infra-red spectroscopy (RIDIRS), coupled with high-level ab initio calculations (Macleod & Simons, 2002).

Chemical Reaction Mechanisms

  • Chemical Conversion Processes : The conversion of 2-phenoxyethanol to phenol and acetate by Acetobacterium sp. strain LuPhet1 proceeds through acetaldehyde, involving a unique H-atom migration. This study offers significant insights into the stereochemistry and reaction mechanisms of such conversions (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2003).

Applications in Organic Synthesis

  • Gold(I)-Catalyzed Reactions : Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including phenol and 2-phenoxy ethanol, represents a significant development in organic synthesis, offering a new avenue for the creation of diverse organic molecules (Zhang & Widenhoefer, 2008).

Extraction Techniques

  • Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solution by emulsion liquid membranes was studied, focusing on the effects of additives in the membrane phase on solute permeation. This research is vital for understanding extraction techniques in various applications, including environmental and pharmaceutical fields (Reis, Freitas, Ferreira, & Carvalho, 2006).

Future Directions

The future directions of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” could involve its use in the synthesis of other compounds. For instance, it is used as an intermediate in the synthesis of Silodosin, an α1a-adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy .

properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLAUDPJQVGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444772
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol

CAS RN

160969-02-8
Record name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (79 mg) in dry tetrahydrofuran (1 ml) was added dropwise a solution of ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate (270 mg) in dry tetrahydrofuran (3 ml) with stirring under ice cooling, and the mixture was reacted at room temperature for 40 minutes. To the reaction mixture were added anhydrous sodium sulfate and water with stirring. The insoluble materials were filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and ethyl acetate (2/1) as eluent to give 213 mg of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol as an oil.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
ethyl 2-(2,2,2-trifluoroethoxy)phenoxyacetate
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-(2,2,2-trifluoroethoxy)phenol (XI) (6 g, 0.03 mole), N,N-dimethylformamide (50 ml) and potassium carbonate (13.0 g, 0.09 mole) was added 2-chloroethanol (4.2 ml, 0.06 mole). Reaction mixture was heated to 100-105° C. and stirred for 10 hours. Reaction mass was filtered and the filtrate was concentrated under reduced pressure to distill out the N,N-Dimethyl formamide. To the residue was added water and product was extracted in ethyl acetate (50 ml). The organic layer was washed with water and dried over sodium sulphate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (5/95) as eluent to give 4.0 g of (XIV) as oil. Purity (By GC)=95%
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TR Elworthy, APDW Ford, GW Bantle… - Journal of medicinal …, 1997 - ACS Publications
Novel arylpiperazines were identified as α 1 -adrenoceptor (AR) subtype-selective antagonists by functional in vitro screening. 3-[4-(ortho-Substituted phenyl)piperazin-1-yl]…
Number of citations: 61 pubs.acs.org

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